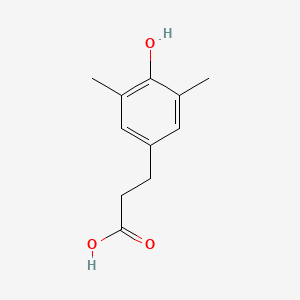

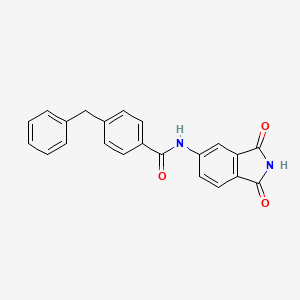

![molecular formula C12H12ClNO2 B2355497 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2059954-91-3](/img/structure/B2355497.png)

6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The indole nucleus is a privileged scaffold (N-heterocycle) found in nature .

Synthesis Analysis

The synthesis of new spiro-fused indoles has been achieved using a flow reactor under ultrasonic irradiation . This one-pot methodology exploits the reactivity of biobased building blocks, including acrylic acids and formamides .Chemical Reactions Analysis

The application of a flow reactor under ultrasonic irradiation enabled the fast synthesis of new spiro-fused indoles . This one-pot methodology exploits the reactivity of biobased building blocks .Applications De Recherche Scientifique

Synthesis and Structural Studies

- The synthesis and structural characterization of spiro-indole derivatives have been a subject of research. For example, Sehgal et al. (1994) studied a spiro-indole derivative, synthesizing it through a reaction involving mercaptoacetic acid and 5-chloroimino-3-(4-fluorophenyl)-2H-indol-2-one, and analyzed its structure confirming tetrahedral geometry (Sehgal, Singh, Dandia, & Bohra, 1994).

Antibacterial Screening

- Spiro-indole derivatives have been investigated for their antibacterial properties. Mulwad and Mir (2008) synthesized N-[coumarin-6-yl] spiro-indoloazetidin-2-ones/thiazolidin-4-ones and screened them for antibacterial activities against Gram-positive and Gram-negative bacteria, showing significant activities (Mulwad & Mir, 2008).

Chemical Synthesis and Applications

- The synthesis of spiroheterocycles, including those related to 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one, has been extensively studied. Joshi et al. (1984) explored the synthesis of new fluorinated spiro[3H-indole-3,2′-oxiran]-2(1H)-ones, revealing potential applications in various chemical syntheses (Joshi, Jain, & Garg, 1984).

Corrosion Inhibition

- Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, closely related to 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one, have been studied as corrosion inhibitors. Gupta et al. (2018) synthesized and analyzed their inhibition effect on mild steel corrosion, demonstrating the potential of these compounds in industrial applications (Gupta, Haque, Salghi, Lgaz, Mukherjee, & Quraishi, 2018).

Bioassay and Antimicrobial Activity

- Facile synthesis of spiro[indole-oxiranes] and their bioassay for antimicrobial activity have been explored. Dandia, Singh, and Bhaskaran (2011) reported an environmentally friendly synthesis method for fluorinated spiro[indole-3,2'-oxirane]-3'-benzoyl-2(1H)-ones, which were tested for antimicrobial activity and antioxidant properties (Dandia, Singh, & Bhaskaran, 2011).

Orientations Futures

Propriétés

IUPAC Name |

6-chlorospiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-8-1-2-9-10(7-8)14-11(15)12(9)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVECDWKAASRMMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3=C(C=C(C=C3)Cl)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

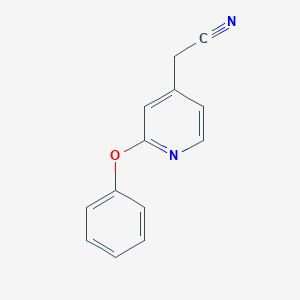

![N-[3-chloro-4-(dimethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2355421.png)

![(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile](/img/structure/B2355422.png)

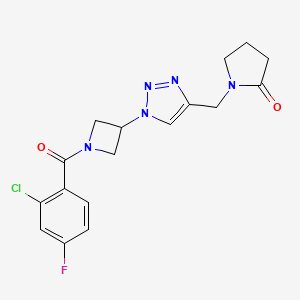

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2355425.png)

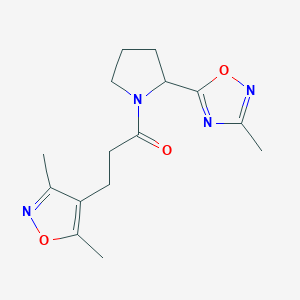

![1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide](/img/structure/B2355426.png)

![6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2355430.png)

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide](/img/structure/B2355431.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2355435.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2355436.png)